molecular formula C10H10BNO2 B7955909 (6-Methylquinolin-4-yl)boronic acid

(6-Methylquinolin-4-yl)boronic acid

Cat. No.: B7955909
M. Wt: 187.00 g/mol
InChI Key: ZECYBHAPZRMAJW-UHFFFAOYSA-N
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Description

(6-Methylquinolin-4-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylquinolin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Chemical Reactions Analysis

Types of Reactions

(6-Methylquinolin-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or DMF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline borates, while reduction can produce quinoline boranes .

Mechanism of Action

The mechanism of action of (6-Methylquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The molecular targets and pathways involved depend on the specific application, but generally include interactions with hydroxyl groups on biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylquinolin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

IUPAC Name

(6-methylquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(6-7)9(11(13)14)4-5-12-10/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECYBHAPZRMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(C=CC2=NC=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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